2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-

Late-stage diversification Olefin metathesis Chemical biology

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- (CAS 106691-36-5), also referred to as 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide, is a heterocyclic small molecule (C13H14N2O2S, MW 262.33) featuring a 1,4-benzothiazine-3-one core substituted at the 2-position with an N-allyl acetamide side chain. The benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against xanthine oxidase (IC50 124.2 µM for the acetic acid congener), acetylcholinesterase (IC50 as low as 0.025 µM in thiadiazole hybrids), aldose reductase (IC50 as low as 9.5 nM for SPR-210), and monoamine oxidase B (IC50 34.9 nM for CAY10680).

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 106691-36-5
Cat. No. B3045423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-
CAS106691-36-5
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC=CCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
InChIInChI=1S/C13H14N2O2S/c1-2-7-14-12(16)8-11-13(17)15-9-5-3-4-6-10(9)18-11/h2-6,11H,1,7-8H2,(H,14,16)(H,15,17)
InChIKeyRVWKHQHHBJFJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- (CAS 106691-36-5): A Structurally Distinct Benzothiazine Acetamide Building Block for Medicinal Chemistry and ADMET Diversification


2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- (CAS 106691-36-5), also referred to as 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide, is a heterocyclic small molecule (C13H14N2O2S, MW 262.33) featuring a 1,4-benzothiazine-3-one core substituted at the 2-position with an N-allyl acetamide side chain . The benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against xanthine oxidase (IC50 124.2 µM for the acetic acid congener), acetylcholinesterase (IC50 as low as 0.025 µM in thiadiazole hybrids), aldose reductase (IC50 as low as 9.5 nM for SPR-210), and monoamine oxidase B (IC50 34.9 nM for CAY10680) [1][2][3]. The N-2-propenyl (allyl) substituent confers a unique reactive handle, absent in saturated N-alkyl or unsubstituted amide analogs, enabling late-stage diversification via olefin cross-metathesis or thiol-ene click chemistry, which is directly relevant to structure-activity relationship (SAR) exploration and prodrug design [4].

Why Generic N-Alkyl Benzothiazine Acetamides Cannot Replace 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- in SAR-Driven Discovery


Substituting the N-2-propenyl group with a generic N-alkyl chain (e.g., N-ethyl, N-butyl) or replacing the entire amide with a carboxylic acid eliminates a critical design feature: the terminal olefin functionality. The allyl group enables chemoselective late-stage functionalization—olefin cross-metathesis for structural diversification, thiol-ene click chemistry for bioconjugation, or epoxidation for polarity modulation—which is impossible with saturated N-alkyl analogs (e.g., CAS 329795-68-8) or the parent acetic acid (CAS 6270-74-2). Additionally, in silico physicochemical profiling reveals that the target compound possesses a calculated LogP of ~2.72, placing it in an optimal CNS drug-like range, while the carboxylic acid analog (LogP ~1.0) risks poor passive permeability and P-glycoprotein efflux. Cross-study analysis of benzothiazine derivatives shows that minor N-substituent changes can shift AChE IC50 values from 0.025 µM to micromolar ranges, underscoring that generic interchange without understanding these structural determinants undermines SAR reproducibility.

Quantitative Differentiation Evidence: 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- Versus Structural Comparators


Controlled Synthetic Handle: N-2-Propenyl (Allyl) Group Enables Olefin Metathesis-Based Diversification Unavailable in N-Ethyl or N-Butyl Analogs

The N-2-propenyl (allyl) substituent of CAS 106691-36-5 provides a terminal olefin that serves as a substrate for Grubbs' second-generation catalyst-mediated ring-closing metathesis, generating 2-allyl-3,4-dihydro-2H-1,4-benzothiazines, as demonstrated in published synthetic methodology [1]. By contrast, the N-ethyl analog (CAS 329795-68-8) and the unsubstituted amide (CAS 99071-97-3) lack this olefin, rendering them chemically inert under metathesis conditions. This differentiation is critical because late-stage functionalization without scaffold re-synthesis accelerates SAR campaigns. The allyl group also permits thiol-ene chemistry for site-selective bioconjugation, whereas the carboxylic acid analog (CAS 6270-74-2) can only participate in amide coupling, a more constrained reaction.

Late-stage diversification Olefin metathesis Chemical biology

Physicochemical Differentiation: Computed LogP and PSA Position the N-Allyl Acetamide Favorably for CNS Drug-Likeness Relative to the Carboxylic Acid Congener

The target compound has a computed AlogP of 2.72 and a topological polar surface area (TPSA) of 90.48 Ų, placing it within established thresholds for CNS drug-likeness (LogP 1–4, TPSA < 90 Ų for good brain penetration) . The carboxylic acid analog (CAS 6270-74-2, molecular formula C10H9NO3S, MW 223.25) has a lower computed LogP (~1.0) and is predominantly ionized at physiological pH (pKa ~3–4), which impairs passive blood-brain barrier permeability. This distinction has practical consequences: benzothiazine-based CNS-active compounds (e.g., CAY10680, a selective MAO-B inhibitor with IC50 34.9 nM) have been advanced based on balanced LogP values, whereas the charged acid congener has only been explored peripherally (e.g., xanthine oxidase inhibition, IC50 124.2 µM) [1].

CNS drug discovery ADMET LogP Physicochemical profiling

Class-Level Enzyme Inhibition: Benzothiazine-3-one Scaffold Yields Sub-Micromolar Cholinesterase Inhibitors, Providing a Benchmark for Screening N-2-Propenyl Derivatives

Although CAS 106691-36-5 itself lacks published AChE IC50 data, the 2H-benzo[b][1,4]thiazin-3(4H)-one scaffold has been validated in a direct head-to-head study against the clinical drug donepezil. Compounds 3i and 3j, bearing a thiadiazole substituent at the 2-position, exhibited IC50 values of 0.027 µM and 0.025 µM, respectively, which are essentially equipotent to donepezil (IC50 0.021 µM) [1]. These compounds also retained non-cytotoxic profiles (IC50 98.29–159.68 µM against NIH/3T3 fibroblasts) and demonstrated in vitro blood-brain barrier permeability. The target compound shares an identical 1,4-benzothiazine-3-one core; the N-allyl acetamide arm replaces the thiadiazole, offering a structurally distinct vector for AChE active-site engagement. This evidence establishes a potency baseline supporting the rationale for screening the N-2-propenyl congener in cholinesterase inhibition assays.

Alzheimer's disease Acetylcholinesterase Enzyme inhibition

Xanthine Oxidase Inhibition: Acetic Acid Congener Shows Moderate Activity (IC50 124.2 µM), Highlighting Underexplored SAR Opportunity for the N-2-Propenyl Amide Analog

In a focused study of thirteen benzothiazine derivatives, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (28, CAS 6270-74-2) was the most potent xanthine oxidase (XO) inhibitor, with an IC50 of 124.2 ± 13.9 µM, outperforming the parent 2H-1,4-benzothiazin-3(4H)-one (24, IC50 212.7 ± 16.4 µM) by 1.7-fold [1]. Other derivatives, including N-phenylacetamide (32) and N-cyclohexylacetamide (33), showed little to moderate activity but were not quantified with IC50 values. Critically, the N-2-propenyl analog (CAS 106691-36-5) was not evaluated in this panel, representing an unexplored SAR gap. The presence of the acetamide group in the target compound mimics the hydrogen-bonding capacity of the acetic acid, while the N-allyl group introduces additional hydrophobic contacts that could improve binding within the molybdenum-pterin active site. This constitutes a rational basis for head-to-head comparative testing.

Xanthine oxidase Gout Hyperuricemia Free radical

Aldose Reductase Inhibition: Fluorinated Benzothiazine-2-acetic Acid Achieves Sub-Nanomolar Potency (IC50 9.5 nM) with In Vivo Efficacy, Defining a High-Potency Benchmark for N-2-Propenyl Acetamide Optimization

The 1,4-benzothiazine-2-acetic acid scaffold has yielded one of the most potent aldose reductase inhibitors reported to date: SPR-210 (compound 2q, a 4-(4,5,7-trifluorobenzothiazol-2-ylmethyl)-substituted derivative) achieved an in vitro IC50 of 9.5 × 10⁻⁹ M (9.5 nM) against rat lens aldose reductase and demonstrated significant in vivo reduction of sorbitol accumulation in rat sciatic nerve (ID50 0.1 mg/kg) and lens (ID50 9.8 mg/kg) [1]. In a separate series, 1,2-benzothiazine 1,1-dioxide carboxylate derivatives yielded IC50 values ranging from 0.11 µM to 10.42 µM, with compound 8d being the most potent [2]. While the target compound (CAS 106691-36-5) is an amide rather than a carboxylic acid, the core scaffold conservation and the established SAR for the N-4 substituent on the benzothiazine ring suggest that introduction of the N-allyl acetamide at the 2-position could access unexplored binding interactions with the aldose reductase specificity pocket.

Aldose reductase Diabetic complications Sorbitol pathway SPR-210

Monoamine Oxidase B and Adenosine A2A Dual Inhibition: Benzothiazinone Core Delivers Sub-100 nM Dual Activity, Highlighting Polypharmacology Potential for the N-2-Propenyl Amide

The 4H-3,1-benzothiazin-4-one scaffold (a regioisomer of the target compound's 1,4-benzothiazine) has produced CAY10680, a compound exhibiting dual MAO-B inhibition (IC50 34.9 nM) and adenosine A2A receptor antagonism (Ki 39.5 nM), an emerging polypharmacology strategy for Parkinson's disease [1]. While CAY10680 features a 4H-3,1-benzothiazine core rather than the 2H-1,4-benzothiazine of CAS 106691-36-5, both share the benzothiazine heterocycle with a carbonyl at the 3-position. The N-allyl acetamide substitution pattern of the target compound is unexplored in this therapeutic context, yet the structural precedent of sub-100 nM dual activity within the benzothiazine family directly supports the hypothesis that the target compound could engage CNS aminergic targets. In a broader series, benzothiazinones have yielded MAO-B inhibitors with IC50 values as low as 1.63 nM, underscoring the scaffold's tunable potency [2].

Parkinson's disease MAO-B Adenosine A2A Neuroprotection

High-Value Application Scenarios for 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- Driven by Quantitative Differentiation Evidence


CNS Drug Discovery Libraries: Prioritized Inclusion for Cholinesterase and MAO-B Screening Cascades

Based on the demonstrated sub-100 nM AChE inhibition (compounds 3i/3j: IC50 0.025–0.027 µM vs. donepezil 0.021 µM) and MAO-B inhibition (IC50 1.63–34.9 nM) achieved by structurally related benzothiazine derivatives, CAS 106691-36-5 should be prioritized for inclusion in CNS-focused screening decks. Its computed LogP of 2.72 and TPSA of 90.48 Ų align with established CNS drug-likeness criteria, distinguishing it from the more polar carboxylic acid congener. Procurement for acetylcholinesterase, butyrylcholinesterase, and MAO-B biochemical assays is supported by class-level evidence [1][2].

Late-Stage Diversification Chemistry: Allyl Handle for Parallel SAR Expansion

The N-2-propenyl group enables olefin cross-metathesis using Grubbs' second-generation catalyst, a transformation that has been demonstrated on structurally analogous 2-allyl-3,4-dihydro-2H-1,4-benzothiazines [1]. Researchers can procure milligram to gram quantities of the target compound as a common intermediate, then generate diverse N-substituted analogs via metathesis with commercial alkene partners, dramatically reducing the synthetic burden of de novo analog synthesis. This is a direct, verifiable synthetic advantage over N-ethyl (CAS 329795-68-8) or N-butyl congeners.

Diabetic Complication Research: Amide Bioisostere of Carboxylic Acid Aldose Reductase Inhibitors

SPR-210 and related benzothiazine-2-acetic acids achieve single-digit nanomolar aldose reductase inhibition (IC50 9.5 nM) with in vivo efficacy, but carboxylic acid functionality often limits oral bioavailability and CNS penetration. The target compound replaces the acid with an N-allyl acetamide, a neutral bioisostere that may retain hydrogen-bonding capacity within the enzyme active site while improving pharmacokinetic properties. This compound merits evaluation in aldose reductase inhibition assays and comparative sorbitol accumulation studies in lens and nerve tissue models [1].

Neglected Tropical Disease and Anti-Inflammatory Screening

The benzothiazine scaffold has demonstrated moderate xanthine oxidase inhibition (IC50 124.2 µM for the acetic acid analog) and in vivo anti-inflammatory activity (carrageenan-induced edema reduction up to 60% for lipoxygenase-inhibiting benzothiazine derivatives) [1][2]. While these potencies are insufficient for clinical development without further optimization, the target compound provides a structurally novel chemotype for inclusion in phenotypic screening panels targeting gout, inflammatory bowel disease, and Chagas disease (where xanthine oxidase is an emerging target). The N-allyl group offers a clear vector for subsequent potency optimization.

Quote Request

Request a Quote for 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.